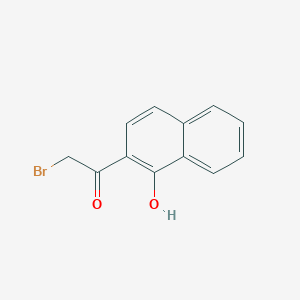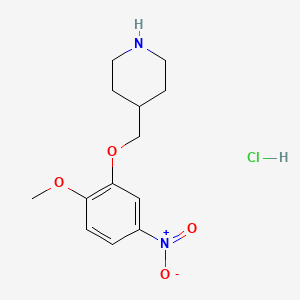
5'-Hydrazino-5'-deoxyguanosine
Overview
Description
5’-Hydrazino-5’-deoxyguanosine is a valuable biomolecule that acts as a key reagent in DNA and RNA research for specialized investigations. It has shown significant potential in the research and development of anti-viral and anti-cancer therapies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5’-Hydrazino-5’-deoxyguanosine typically involves the modification of guanosine. One common method includes the hydrazination of 5’-deoxyguanosine. The reaction conditions often involve the use of hydrazine hydrate under controlled temperature and pH conditions to ensure the selective formation of the hydrazino group at the 5’ position.
Industrial Production Methods
Industrial production of 5’-Hydrazino-5’-deoxyguanosine is carried out in cGMP (current Good Manufacturing Practice) facilities. The process involves large-scale synthesis with stringent quality control measures to ensure high purity and consistency. The production environment is maintained at cleanroom standards ranging from Class 100 to Class 100,000.
Chemical Reactions Analysis
Types of Reactions
5’-Hydrazino-5’-deoxyguanosine undergoes various chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form corresponding azo compounds.
Reduction: The compound can be reduced to form hydrazine derivatives.
Substitution: The hydrazino group can participate in nucleophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like alkyl halides and acyl chlorides are commonly employed.
Major Products Formed
Oxidation: Azo compounds.
Reduction: Hydrazine derivatives.
Substitution: Substituted guanosine derivatives.
Scientific Research Applications
5’-Hydrazino-5’-deoxyguanosine is extensively used in scientific research, including:
Chemistry: It serves as a reagent for the synthesis of modified nucleosides and nucleotides.
Biology: It is used in the study of DNA and RNA modifications and interactions.
Medicine: The compound is investigated for its potential in anti-viral and anti-cancer therapies.
Industry: It is used in the production of labeling-ready RNAs for various biotechnological applications
Mechanism of Action
The mechanism of action of 5’-Hydrazino-5’-deoxyguanosine involves its incorporation into DNA or RNA, where it can interfere with normal nucleic acid functions. The hydrazino group can form covalent bonds with nucleophilic sites in the nucleic acids, leading to modifications that can inhibit viral replication or induce apoptosis in cancer cells. The molecular targets include viral RNA polymerases and cellular DNA .
Comparison with Similar Compounds
Similar Compounds
5’-Azido-5’-deoxyguanosine: Another modified guanosine derivative used in click chemistry.
5’-Deoxy-5’-methylaminoadenosine: A compound with similar applications in nucleic acid research
Uniqueness
5’-Hydrazino-5’-deoxyguanosine is unique due to its hydrazino group, which provides distinct reactivity and potential for forming covalent modifications in nucleic acids. This makes it particularly valuable in anti-viral and anti-cancer research.
Properties
IUPAC Name |
2-amino-9-[(2R,3R,4S,5R)-5-(hydrazinylmethyl)-3,4-dihydroxyoxolan-2-yl]-1H-purin-6-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H15N7O4/c11-10-15-7-4(8(20)16-10)13-2-17(7)9-6(19)5(18)3(21-9)1-14-12/h2-3,5-6,9,14,18-19H,1,12H2,(H3,11,15,16,20)/t3-,5-,6-,9-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOYADLCSEREDBG-UUOKFMHZSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=NC2=C(N1C3C(C(C(O3)CNN)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=NC2=C(N1[C@H]3[C@@H]([C@@H]([C@H](O3)CNN)O)O)N=C(NC2=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H15N7O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.





![2-[(2-Bromoacetyl)amino]-N-cyclohexyl-N-methylbenzamide](/img/structure/B1451085.png)



![3-[(3-Methyl-2-butenyl)oxy]piperidine hydrochloride](/img/structure/B1451092.png)
![N-{3-[(2-Bromoacetyl)amino]phenyl}-2-methylpropanamide](/img/structure/B1451095.png)
![[(3S,4R)-4-Methyl-4-phenylpyrrolidin-3-yl]-methanol hydrochloride](/img/structure/B1451096.png)
![4-[2-Chloro-5-(trifluoromethyl)phenyl]pyridine](/img/structure/B1451098.png)



